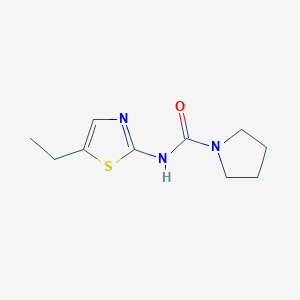![molecular formula C12H19N3O3S2 B7586724 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine, also known as STMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. STMP is a piperidine-based molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
Mécanisme D'action
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell growth. 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the inhibition of cancer cell growth. 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine has also been shown to have a neuroprotective effect, reducing neuronal damage in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine, including:
1. Further studies on the mechanism of action of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine, including its effects on other signaling pathways involved in inflammation and cancer.
2. Studies on the potential use of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Development of new formulations of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine with improved solubility and bioavailability.
4. Studies on the potential use of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Further research is needed to fully understand the mechanism of action of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine and its potential applications in medical research.
Méthodes De Synthèse
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine can be synthesized through various methods, including the reaction of 2-thiophen-3-ylacetic acid with piperidine, followed by the addition of sulfamoyl chloride and triethylamine. Another method involves the reaction of 3-(chloromethyl)piperidine with 2-thiophen-3-ylacetic acid, followed by the addition of sodium sulfite and ammonia.
Applications De Recherche Scientifique
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine has been studied for its potential therapeutic properties, including its anti-inflammatory and anti-cancer effects. Studies have shown that 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells.
Propriétés
IUPAC Name |
3-[(sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c13-20(17,18)14-7-11-2-1-4-15(8-11)12(16)6-10-3-5-19-9-10/h3,5,9,11,14H,1-2,4,6-8H2,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWVLKGJCHWRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)

![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)

![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)